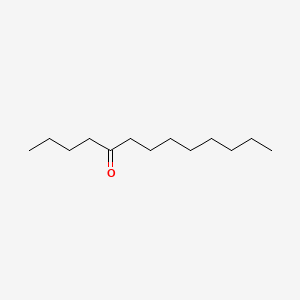5-Tridecanone
CAS No.: 30692-16-1
Cat. No.: VC3899266
Molecular Formula: C13H26O
Molecular Weight: 198.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30692-16-1 |
|---|---|
| Molecular Formula | C13H26O |
| Molecular Weight | 198.34 g/mol |
| IUPAC Name | tridecan-5-one |
| Standard InChI | InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 |
| Standard InChI Key | VCTJSLKBPLOIOT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(=O)CCCC |
| Canonical SMILES | CCCCCCCCC(=O)CCCC |
Introduction
Chemical and Physical Properties of 5-Tridecanone
Thermodynamic Properties
5-Tridecanone exhibits distinct thermodynamic properties that influence its behavior under varying conditions. Key parameters include:
The compound’s low viscosity at elevated temperatures (e.g., 0.0002125 Pa·s at 550.71 K) suggests utility as a high-temperature solvent . Its enthalpy of formation (-424.23 kJ/mol) indicates moderate stability, while the Gibbs free energy value (-70.34 kJ/mol) reflects spontaneity in specific reactions .
Vapor Pressure and Thermal Behavior
The vapor pressure of 5-tridecanone follows the Antoine equation:
where , , and . This relationship predicts vapor pressures ranging from 1.33 kPa at 405.08 K to 202.65 kPa at 564.88 K . The table below illustrates this trend:
| Temperature (K) | Vapor Pressure (kPa) |
|---|---|
| 405.08 | 1.33 |
| 422.84 | 2.96 |
| 440.59 | 6.05 |
| 458.35 | 11.54 |
These values underscore its volatility at higher temperatures, a critical factor in distillation and purification processes .
Structural Characteristics and Identification
5-Tridecanone’s molecular structure (C<sub>13</sub>H<sub>26</sub>O) features a carbonyl group at the fifth carbon, confirmed via spectroscopic methods . Key identifiers include:
The compound’s McVol (195.600 mL/mol) and logP<sub>oct/wat</sub> (4.496) values indicate moderate hydrophobicity, aligning with its potential as a non-polar solvent . Nuclear Magnetic Resonance (NMR) data reveals characteristic peaks at δ 2.3–2.5 ppm for ketonic protons and δ 1.0–1.8 ppm for alkyl chains .
Applications and Research Insights
Industrial Applications
The compound’s high boiling point (550.71 K) and thermal stability position it as a candidate for high-temperature lubricants or polymer additives . Its logP value (4.496) suggests utility in partitioning systems, such as liquid-liquid extraction .
Biological Relevance
Although 5-tridecanone’s biological activity remains understudied, structural analogs like 2-tridecanone exhibit insecticidal properties . For instance, 2-tridecanone disrupts insect detoxification pathways by modulating cytochrome P450 enzymes (e.g., CYP6B6 in Helicoverpa armigera) . While 5-tridecanone’s role in similar systems is unconfirmed, its lipophilicity hints at potential membrane interactions warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume